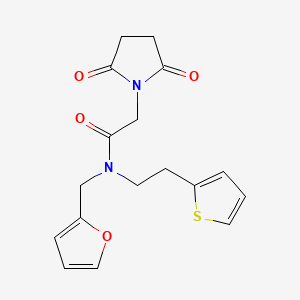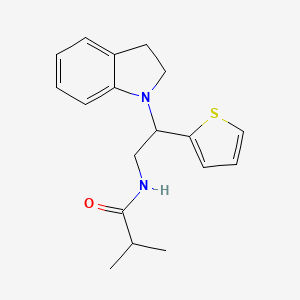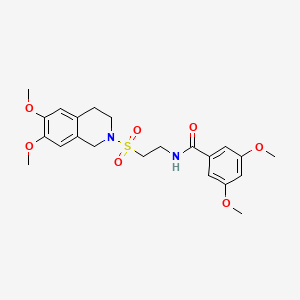
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide is a synthetic organic compound known for its intricate chemical structure and potential applications in various scientific fields, such as chemistry, biology, medicine, and industry. This compound features a unique arrangement of functional groups, including methoxy groups, a sulfonamide linkage, and an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves several key steps:
Formation of 6,7-Dimethoxy-3,4-dihydroisoquinoline: : This intermediate is typically synthesized via a Pictet-Spengler reaction, which combines an aldehyde with an amine in the presence of an acid catalyst.
Sulfonylation Reaction: : The intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Amide Bond Formation: : Finally, the resulting sulfonamide intermediate undergoes a coupling reaction with 3,5-dimethoxybenzoic acid to form the target compound.
Industrial Production Methods: The industrial production of this compound may involve large-scale batch or continuous flow processes to enhance yield and purity while maintaining cost-efficiency. The use of automated reactors and optimized reaction conditions helps streamline production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the methoxy or isoquinoline groups.
Reduction: : Reduction reactions might target the sulfonamide linkage or other reducible groups in the structure.
Substitution: : Various substitution reactions can modify the benzamide or isoquinoline moieties, introducing new functional groups.
Oxidation Reagents: : Agents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.
Reduction Reagents: : Catalytic hydrogenation or sodium borohydride are common for reduction.
Substitution Reagents: : Halogenation agents or nucleophiles can be employed for substitution reactions.
Major Products: The major products depend on the specific type of reaction. For example:
Oxidation: : Hydroxylated derivatives
Reduction: : Reduced forms of the original compound
Substitution: : Modified compounds with new functional groups
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential in various disease models.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide involves specific interactions with molecular targets and pathways:
Molecular Targets: : May interact with enzymes or receptors due to its functional groups.
Pathways: : Could modulate biochemical pathways related to its target interactions, influencing cellular processes.
Comparison with Similar Compounds
Unique Features:
Structural Complexity: : The presence of both sulfonamide and benzamide linkages.
Functional Group Diversity: : Methoxy, isoquinoline, and sulfonyl groups.
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-benzoic acid: : Lacks the methoxy groups on the benzamide moiety.
N-(2-((6,7-Dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,5-dimethoxybenzamide: : Substitutes the methoxy groups with hydroxyl groups.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-9-16(10-19(13-18)29-2)22(25)23-6-8-32(26,27)24-7-5-15-11-20(30-3)21(31-4)12-17(15)14-24/h9-13H,5-8,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZPBIYDJCAMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
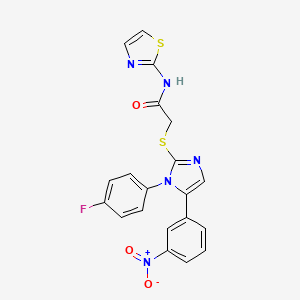
![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)
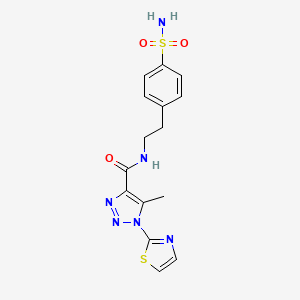
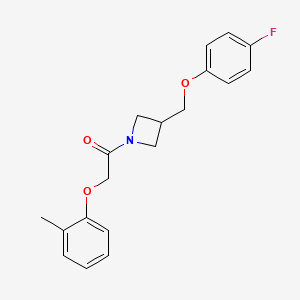

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2769770.png)

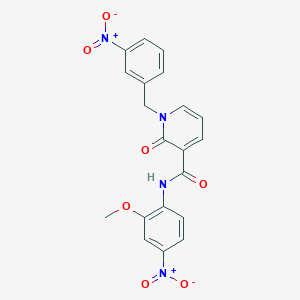
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)
![3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2769777.png)
![6-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2769780.png)
